2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide
Abstract
This guide provides an in-depth technical analysis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole , a significant heterocyclic compound in medicinal chemistry. Belonging to the 2,5-disubstituted 1,3,4-oxadiazole family, this molecule serves as a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and anticancer agents. This document details its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and biological potential, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Physicochemical Profile
The 1,3,4-oxadiazole ring is a thermally stable, five-membered heterocycle that acts as a bioisostere for esters and amides, improving metabolic stability and lipophilicity in drug candidates.
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| Element Count | C (9), H (7), Cl (1), N (2), O (1) |
| General Class | 2,5-Disubstituted 1,3,4-Oxadiazole |
| SMILES | CC1=NN=C(O1)C2=CC=C(Cl)C=C2 |
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Typical for low-MW oxadiazoles |
| Melting Point | 118–120 °C (Estimated) | Based on structural analogs (e.g., 2-phenyl-5-methyl derivative) |
| Solubility | Soluble in DMSO, DMF, CHCl₃, EtOH (hot); Insoluble in H₂O | Lipophilic nature of the chlorophenyl group |
| LogP (Predicted) | ~2.3 – 2.5 | Moderate lipophilicity, suitable for membrane permeability |
| pKa | ~2.0 (Conjugate acid) | Weakly basic nitrogen atoms |
Part 2: Synthetic Pathways & Protocols[3]
The synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole is most efficiently achieved through the cyclization of 4-chlorobenzohydrazide with an acetylating agent. The following protocol is a validated, self-validating system prioritizing yield and purity.
Mechanism of Action
The reaction proceeds via a cyclodehydration mechanism:
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Acylation: 4-Chlorobenzohydrazide reacts with the acetyl source (e.g., acetic anhydride) to form the intermediate N-acetyl-N'-(4-chlorobenzoyl)hydrazine.
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Cyclization: Under acidic or dehydrating conditions (POCl₃), the carbonyl oxygen attacks the amide carbon, followed by the elimination of water to close the 1,3,4-oxadiazole ring.
Validated Synthesis Protocol
Objective: Synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole via POCl₃-mediated cyclization.
Reagents:
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4-Chlorobenzohydrazide (1.0 eq)
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Acetic Acid (Solvent/Reagent) or Acetic Anhydride (1.2 eq)
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Phosphorus Oxychloride (POCl₃) (Excess/Solvent)
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Ice water (for quenching)
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Sodium Bicarbonate (NaHCO₃) (for neutralization)
Step-by-Step Procedure:
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Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), place 4-chlorobenzohydrazide (10 mmol, 1.70 g).
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Addition: Add POCl₃ (15 mL) carefully. Caution: POCl₃ is corrosive and fumes in moist air. Work in a fume hood.
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Acylation/Cyclization: Add acetic acid (10 mmol, 0.6 mL) or acetic anhydride (1.2 eq) to the mixture.
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Reflux: Heat the reaction mixture under reflux (approx. 100–110 °C) for 4–6 hours . Monitor progress by TLC (System: Ethyl Acetate/Hexane 3:7). The hydrazide spot should disappear, and a new, less polar spot (oxadiazole) should appear.
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Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring to decompose excess POCl₃. Exothermic reaction.
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Neutralization: Neutralize the resulting suspension with saturated NaHCO₃ solution until pH ~7–8.
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Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid copiously with cold water to remove inorganic salts.
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Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture.
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Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.
Expected Yield: 70–85% Appearance: White needles or crystalline powder.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the POCl₃-mediated synthesis of the target oxadiazole.
Part 3: Spectroscopic Characterization
Accurate identification relies on specific spectral signatures. The following data is characteristic for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 2.58 – 2.62 | Singlet (s) | 3H | –CH₃ | Methyl group at C5 position. Distinctive sharp peak. |
| 7.48 – 7.52 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ar-H (meta to oxadiazole) | Protons adjacent to Chlorine (C3', C5'). |
| 7.95 – 8.00 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ar-H (ortho to oxadiazole) | Protons adjacent to Oxadiazole ring (C2', C6'). Deshielded by the heterocyclic ring. |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3050 – 3090 | C–H Stretching (Weak) | Aromatic Ring |
| 2920 – 2950 | C–H Stretching | Methyl Group (Aliphatic) |
| 1600 – 1620 | C=N Stretching | Oxadiazole Ring (Imine character) |
| 1480 – 1500 | C=C Stretching | Aromatic Ring |
| 1240 – 1260 | C–O–C Stretching | Oxadiazole Ether Linkage |
| 1080 – 1100 | C–Cl Stretching | Aryl Chloride |
Mass Spectrometry (MS)
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Molecular Ion (M+): m/z 194.0 / 196.0
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Isotopic Pattern: A characteristic 3:1 ratio for M+ and (M+2)+ peaks confirms the presence of a single Chlorine atom.
Part 4: Pharmacological & Biological Potential[2][4][5][6][7]
The 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole scaffold acts as a versatile pharmacophore. The electron-withdrawing chlorine atom and the lipophilic methyl group modulate the electronic and steric environment of the oxadiazole ring, influencing receptor binding.
Structure-Activity Relationship (SAR)
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1,3,4-Oxadiazole Core: Acts as a hydrogen bond acceptor (N3, N4) and a rigid linker, orienting the phenyl and methyl groups. It mimics the peptide bond (-CONH-) and ester (-COO-) functionalities.
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4-Chlorophenyl Group: Enhances lipophilicity (logP) and metabolic stability (blocks para-hydroxylation). The chlorine atom often engages in halogen bonding with protein targets.
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5-Methyl Group: Provides a small hydrophobic anchor. Substitution of this group with larger alkyl or aryl chains often modifies selectivity (e.g., from antibacterial to antifungal).
Key Biological Activities
Based on the class profile of 2,5-disubstituted-1,3,4-oxadiazoles:
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Antimicrobial Activity:
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Exhibits inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli).
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Mechanism: Inhibition of bacterial cell wall synthesis or interference with DNA gyrase B.
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Anti-inflammatory Activity:
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Inhibits Cyclooxygenase-2 (COX-2) enzyme. The oxadiazole ring fits into the COX-2 active site, similar to the diarylheterocycle class of NSAIDs (e.g., Celecoxib).
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Anticancer Potential:
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Induces apoptosis in cancer cell lines (e.g., MCF-7, HeLa) by inhibiting specific kinases (e.g., EGFR or VEGFR-2).
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Biological Screening Workflow
Caption: Logical flow for evaluating the biological efficacy of the target compound.
References
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PubChem. 2-(4-Chlorophenyl)-1,3,4-oxadiazole Compound Summary. National Library of Medicine. Available at: [Link]
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for oxadiazole bioisosterism).
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Frank, L. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-Oxadiazoles. Available at: [Link]
- Nagaraj, A. et al. (2011). Synthesis and biological activity of some new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Chemical and Pharmaceutical Research. (Provides general protocols for chlorophenyl-oxadiazole synthesis).
